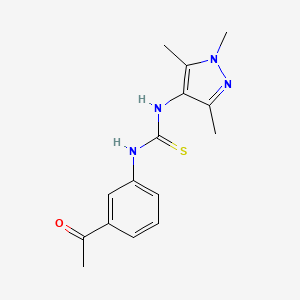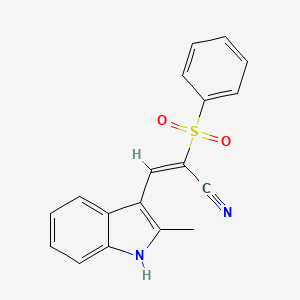
1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine, also known as CPP, is a chemical compound used in scientific research. It is a piperazine derivative that has been studied for its potential use as a tool in neuroscience research. CPP has been shown to have an affinity for the N-methyl-D-aspartate receptor (NMDA receptor), which is involved in learning and memory processes in the brain.
作用机制
1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine acts as an antagonist at the NMDA receptor, meaning it blocks the receptor's activity. The NMDA receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses in the brain to change in response to experience. By blocking the NMDA receptor, 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine can disrupt synaptic plasticity and impair learning and memory processes.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to have other biochemical and physiological effects. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to increase dopamine release in the brain, which may contribute to its effects on learning and memory. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has also been shown to have analgesic effects, meaning it can reduce pain.
实验室实验的优点和局限性
One advantage of using 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine in lab experiments is its specificity for the NMDA receptor. By targeting this receptor, researchers can study the specific role of the NMDA receptor in learning and memory processes. However, one limitation of using 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine is its potential for non-specific effects. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to have effects on other neurotransmitter systems, such as dopamine, which may complicate its use in certain experiments.
未来方向
There are several future directions for research involving 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine. One area of interest is the development of more specific NMDA receptor antagonists that can be used to study the role of the NMDA receptor in learning and memory processes. Another area of interest is the use of 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine in the treatment of pain. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to have analgesic effects, and further research may lead to the development of new pain medications. Additionally, 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine may have potential as a treatment for certain neurological disorders, such as Alzheimer's disease, which are characterized by impairments in learning and memory processes.
合成方法
The synthesis of 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with cyclohexanone in the presence of a catalyst such as potassium carbonate. The reaction yields 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine as a white solid, which can be purified through recrystallization.
科学研究应用
1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been used in scientific research to study the NMDA receptor and its role in learning and memory processes. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to block the NMDA receptor, which can lead to impairments in learning and memory. By studying the effects of 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine on the NMDA receptor, researchers can gain a better understanding of the mechanisms underlying learning and memory.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-15-7-4-8-16(13-15)19-9-11-20(12-10-19)17(21)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNWKHJTBPDQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](cyclohexyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)

![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)
![2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803559.png)

![N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5803562.png)
![7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5803569.png)

